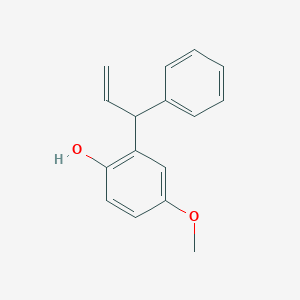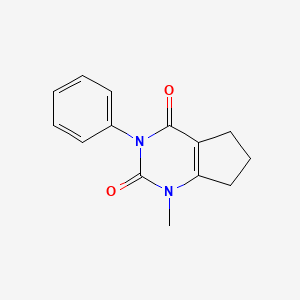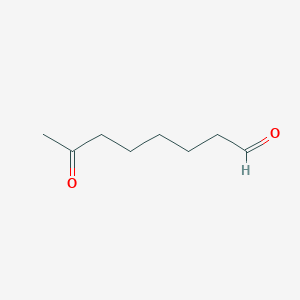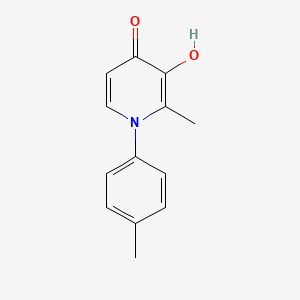
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a phenylprop-2-en-1-yl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then subjected to a reaction with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and phenylprop-2-en-1-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
作用機序
The mechanism of action of 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3) by binding to its hydroxyl residue . This inhibition can lead to the suppression of downstream signaling pathways involved in inflammation and other biological processes .
類似化合物との比較
Similar Compounds
Uniqueness
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to eugenol and isoeugenol
特性
CAS番号 |
38276-84-5 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
4-methoxy-2-(1-phenylprop-2-enyl)phenol |
InChI |
InChI=1S/C16H16O2/c1-3-14(12-7-5-4-6-8-12)15-11-13(18-2)9-10-16(15)17/h3-11,14,17H,1H2,2H3 |
InChIキー |
UNBJVQDPIJLBHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)C(C=C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




phosphanium iodide](/img/structure/B14670901.png)





![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)

![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
